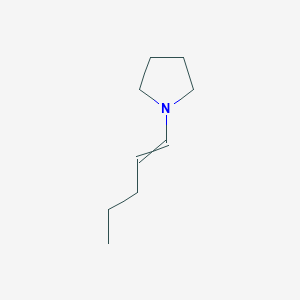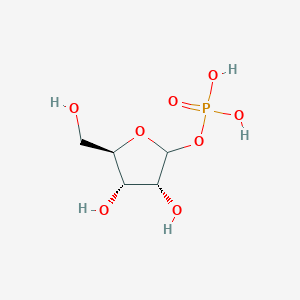
Hydrazinecarboximidamide, 2-((4-methoxyphenyl)methylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboximidamide, 2-((4-methoxyphenyl)methylene)-, also known as MHI-148, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of Hydrazinecarboximidamide, 2-((4-methoxyphenyl)methylene)- is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth and inflammation. In cancer cells, Hydrazinecarboximidamide, 2-((4-methoxyphenyl)methylene)- has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
Hydrazinecarboximidamide, 2-((4-methoxyphenyl)methylene)- has been found to exhibit various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In inflammatory disorders, it has been found to exhibit anti-inflammatory and antioxidant properties, reducing inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Hydrazinecarboximidamide, 2-((4-methoxyphenyl)methylene)- has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent activity against various targets. However, its solubility in water is limited, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may complicate its use in some studies.
Orientations Futures
There are several potential future directions for research on Hydrazinecarboximidamide, 2-((4-methoxyphenyl)methylene)-. In medicine, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of cancer and inflammatory disorders. In agriculture, more research is needed to determine its potential as a plant growth regulator and alternative to traditional fungicides. In materials science, further studies are needed to explore its potential applications in the synthesis of functional materials.
Méthodes De Synthèse
Hydrazinecarboximidamide, 2-((4-methoxyphenyl)methylene)- can be synthesized using a simple one-pot reaction between 4-methoxybenzaldehyde and hydrazinecarboximidamide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of Hydrazinecarboximidamide, 2-((4-methoxyphenyl)methylene)- as a yellow crystalline solid.
Applications De Recherche Scientifique
Hydrazinecarboximidamide, 2-((4-methoxyphenyl)methylene)- has been extensively studied for its potential applications in various scientific fields. In medicine, Hydrazinecarboximidamide, 2-((4-methoxyphenyl)methylene)- has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
In agriculture, Hydrazinecarboximidamide, 2-((4-methoxyphenyl)methylene)- has been shown to exhibit potent antifungal activity against various plant pathogens, making it a potential alternative to traditional fungicides. It has also been found to enhance plant growth and improve crop yield, making it a promising candidate for use as a plant growth regulator.
In materials science, Hydrazinecarboximidamide, 2-((4-methoxyphenyl)methylene)- has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks (MOFs) and porous organic polymers (POPs). These materials have potential applications in gas storage, catalysis, and drug delivery.
Propriétés
Numéro CAS |
13308-82-2 |
|---|---|
Formule moléculaire |
C16H19OP |
Poids moléculaire |
192.22 g/mol |
Nom IUPAC |
2-[(E)-(4-methoxyphenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C9H12N4O/c1-14-8-4-2-7(3-5-8)6-12-13-9(10)11/h2-6H,1H3,(H4,10,11,13)/b12-6+ |
Clé InChI |
KBAGVDXUQHVTTE-WUXMJOGZSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=N/N=C(N)N |
SMILES |
COC1=CC=C(C=C1)C=NN=C(N)N |
SMILES canonique |
COC1=CC=C(C=C1)C=NN=C(N)N |
Autres numéros CAS |
13308-82-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B227696.png)
![(3S,9R,10R,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carbaldehyde](/img/structure/B227714.png)




![2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B227750.png)


![isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate](/img/structure/B227774.png)
![[3-Benzoyloxy-2-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-4-yl] benzoate](/img/structure/B227791.png)
![ethyl 5-hydroxy-2-methyl-1-[3-(4-nitroanilino)propyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B227795.png)

